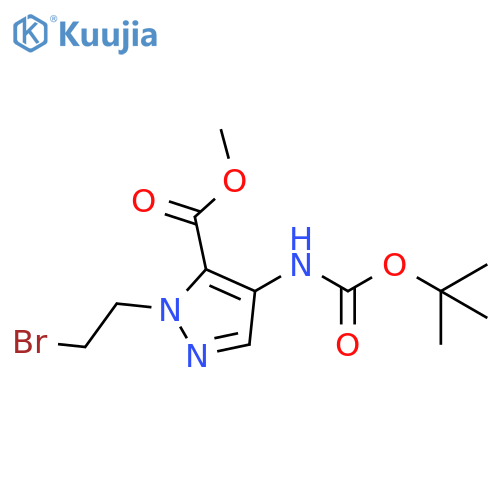Cas no 2041076-39-3 (Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate)

Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate
-
- インチ: 1S/C12H18BrN3O4/c1-12(2,3)20-11(18)15-8-7-14-16(6-5-13)9(8)10(17)19-4/h7H,5-6H2,1-4H3,(H,15,18)
- InChIKey: GCNUAIIHIBUHSA-UHFFFAOYSA-N
- ほほえんだ: N1(CCBr)C(C(OC)=O)=C(NC(OC(C)(C)C)=O)C=N1
Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM332146-1g |
Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate |
2041076-39-3 | 95%+ | 1g |
$1020 | 2023-03-10 |
Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylateに関する追加情報
Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate: A Comprehensive Overview
Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate (CAS no. 2041076-39-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its complex molecular structure, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique chemical properties make it particularly valuable in the creation of novel therapeutic agents targeting a range of diseases.
The molecular structure of Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate incorporates several key functional groups that contribute to its reactivity and utility. The presence of a bromoethyl group at the 1-position and a tert-butoxycarbonyl (Boc) protected amine at the 4-position provides distinct handles for further chemical modifications. These features are particularly advantageous in medicinal chemistry, where selective functionalization is often required to optimize drug-like properties such as solubility, bioavailability, and metabolic stability.
In recent years, there has been a surge in research focused on developing new treatments for infectious diseases, cancer, and inflammatory conditions. Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate has emerged as a versatile building block in this endeavor. Its pyrazole core is a well-documented scaffold in drug discovery, known for its ability to interact with biological targets such as enzymes and receptors. The incorporation of the bromoethyl group allows for further derivatization, enabling the synthesis of compounds with tailored pharmacological profiles.
One of the most compelling applications of Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Researchers have leveraged the compound's pyrazole moiety to design molecules that selectively inhibit specific kinases, thereby disrupting aberrant signaling networks. The Boc protection on the amine group ensures stability during synthetic processes while allowing for controlled deprotection when needed.
Furthermore, the bromoethyl substituent offers a convenient site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used to introduce aryl or heteroaryl groups into complex molecules. This capability has enabled the creation of libraries of novel compounds for high-throughput screening, facilitating the identification of potent lead candidates. The growing body of literature highlights the compound's role in generating innovative therapeutic strategies.
Recent studies have also explored the potential of Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate in addressing neurological disorders. The pyrazole scaffold has shown promise in modulating neurotransmitter systems, making it an attractive candidate for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. By incorporating this compound into drug candidates, researchers aim to develop treatments that enhance synaptic function or reduce neuroinflammation.
The synthesis and purification of Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate require meticulous attention to detail to ensure high yield and purity. Advanced synthetic techniques, including multi-step organic reactions and chromatographic purification methods, are employed to achieve the desired product quality. These methods are critical not only for producing sufficient quantities of the compound but also for maintaining its integrity throughout various stages of pharmaceutical development.
The safety profile of Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate is another important consideration in its application. While preliminary studies suggest that it exhibits reasonable stability under standard storage conditions, further investigation into its long-term behavior is necessary. Collaborative efforts between synthetic chemists and pharmacologists are essential to ensure that the compound remains stable throughout its intended use while minimizing any potential hazards.
In conclusion, Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate (CAS no. 2041076-39-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it an invaluable tool for synthesizing novel therapeutic agents with potential applications across multiple disease areas. As research continues to uncover new biological targets and mechanisms, this compound is poised to play an increasingly important role in drug discovery and development.
2041076-39-3 (Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate) 関連製品
- 1344255-37-3(3-2-(aminomethyl)cyclopropylbenzonitrile)
- 926198-81-4(4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid)
- 1179208-30-0(1-(3-Bromophenyl)-2-phenylpropan-2-ol)
- 1323535-82-5(1-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methyl-1,3-thiazol-2-yl)methylpiperazine hydrochloride)
- 74684-87-0(N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine)
- 1164541-52-9((E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide)
- 1114653-95-0(2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 1361665-10-2(2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl)
- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)
- 129704-51-4(Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride)



